molecular formula C7H9NO2 B151917 (6-Methoxypyridin-3-YL)methanol CAS No. 58584-63-7

(6-Methoxypyridin-3-YL)methanol

Cat. No.: B151917
CAS No.: 58584-63-7
M. Wt: 139.15 g/mol
InChI Key: YKTYUHMWNUVAAM-UHFFFAOYSA-N
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Description

(6-Methoxypyridin-3-YL)methanol: is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 6-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of (6-Methoxypyridin-3-YL)methanol typically begins with 6-methoxypyridine.

    Reaction with Formaldehyde: The 6-methoxypyridine is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 3-position.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-Methoxypyridin-3-YL)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol or amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products:

    Oxidation: Formation of 6-methoxypyridine-3-carboxylic acid.

    Reduction: Formation of 6-methoxypyridine-3-methanol.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the synthesis of biologically active compounds for drug discovery.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Utilized in the design of novel pharmaceuticals targeting specific biological pathways.

Industry:

  • Applied in the production of specialty chemicals and intermediates for various industrial processes.
  • Used in the formulation of advanced materials with specific properties.

Mechanism of Action

Mechanism: The mechanism of action of (6-Methoxypyridin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxymethyl groups play a crucial role in binding to these targets, modulating their activity.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
  • Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

    (6-Hydroxypyridin-3-YL)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (6-Methylpyridin-3-YL)methanol: Similar structure but with a methyl group instead of a methoxy group.

    (6-Fluoropyridin-3-YL)methanol: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness:

  • The presence of the methoxy group at the 6-position imparts unique electronic and steric properties to (6-Methoxypyridin-3-YL)methanol, influencing its reactivity and interactions with molecular targets.
  • Compared to its analogs, this compound may exhibit different biological activities and chemical reactivities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTYUHMWNUVAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482833
Record name (6-METHOXYPYRIDIN-3-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58584-63-7
Record name (6-METHOXYPYRIDIN-3-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxypyridin-3-yl)methanol
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Synthesis routes and methods I

Procedure details

To a solution of methyl-6-methoxynicotinate (1) (650 g, 3.89 mol) in t-butyl methyl ether (hereinafter abbreviated as “MTBE”) (6.5 L) cooled in an ice bath was added sodium bis(2-methoxyethoxy)aluminum hydride (65% solution in toluene, 1.45 kg, 4.67 mol) under a nitrogen atmosphere over a period of 1.3 hours. After stirring for 20 minutes, a 3.5 N aqueous solution of sodium hydroxide (2.6 L) was added to the reaction mixture while keeping the temperature 15° C. or below. The reaction mixture was stirred at 32° C. for 45 minutes and then the organic layer was separated and the aqueous layer was re-extracted with MTBE (2.3 L). The organic layers were combined and concentrated under reduced pressure to dryness, and then toluene (1.3 L) was added to the residue and azeotropic distillation was carried out. Azeotropic distillation with toluene (1.3 L) was repeated three times to give 597 g of the title compound as a pale yellow oil (yield 100%).
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650 g
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1.45 kg
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aqueous solution
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100%

Synthesis routes and methods II

Procedure details

Sodium borohydride (11.30 g, 299 mmol) was added to a solution of the methyl 6-methoxynicotinate (5.00 g, 29.9 mmol) in ethanol (100 mL) at 0° C. The reaction was allowed to warm to room temperature and stirred for 3 days. The reaction was cooled to 0° C. and quenched by slow addition of 1 N HCl until pH 4.0. The reaction mixture was concentrated to remove ethanol. The remaining aqueous solution was washed with ethyl acetate (2×), then neutralized with saturated aqueous sodium bicarbonate, then extracted with ethyl acetate (3×). The organic layers were combined, washed with brine, dried (Na2SO4), filtered and concentrated. The crude material was purified by silica chromatography (hexanes/ethyl acetate 1:1, 3:7) to give a clear oil. Mass/Yield—3.9 g/94% TLC (hexanes/ethyl acetate=1:1) Rf=0.22, UV active. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.91 (s, 3H) 4.61 (s, 2H) 6.68-6.77 (m, 1H) 7.49-7.68 (m, 1H) 8.09 (s, 1H).
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11.3 g
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5 g
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100 mL
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hexanes ethyl acetate
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Synthesis routes and methods III

Procedure details

To lithium aluminium hydride (0.68 g, 18 mmol) suspended in dry THF (10 ml) was added dropwise a solution of methyl 6-methoxynicotinate (1 g, 6 mmol) in dry THF (5 ml). The reaction mixture was stirred for 2 h at r.t. then cooled (ice-bath) and quenched with water (2 ml) followed by the further addition of 1N NaOH (6 ml) and water (2 ml). The cold-bath was removed and the mixture stirred for 30 min at r.t., filtered and concentrated under reduced pressure. The residue was diluted with water and extracted with ethyl acetate (3×). The combined organic extracts were washed with water, brine, dried (MgSO4), filtered and concentrated under reduced pressure to give a crude oil which was purified over silica gel (ethyl acetate/n-heptane 1:1): colorless oil 0.45 g (51%);
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0.68 g
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reactant
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1 g
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reactant
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5 mL
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10 mL
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solvent
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxypyridin-3-YL)methanol
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(6-Methoxypyridin-3-YL)methanol
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Reactant of Route 6
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